Home > Products > Screening Compounds P56957 > Glesatinib hydrochloride
Glesatinib hydrochloride -

Glesatinib hydrochloride

Catalog Number: EVT-253497
CAS Number:
Molecular Formula: C31H28ClF2N5O3S2
Molecular Weight: 656.2 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Glesatinib hydrochloride is an inhibitor of the MET and Axl receptor tyrosine kinase pathways, which drive tumour growth when altered.Target: MET, AxlGlesatinib is an orally bioavailable, small-molecule, multitargeted tyrosine kinase inhibitor with potential antineoplastic activity. MGCD265 binds to and inhibits the phosphorylation of several receptor tyrosine kinases (RTKs), including the c-Met receptor (hepatocyte growth factor receptor); the Tek/Tie-2 receptor; vascular endothelial growth factor receptor (VEGFR) types 1, 2, and 3; and the macrophage-stimulating 1 receptor (MST1R or RON). Glesatinib is a tyrosine kinase inhibitor that is expected to potently and selectively target tumors in patients with driver alterations in MET (mutations and gene amplification) and Axl (rearrangements) that occur in approximately 8% of patients with non-small cell lung cancer (NSCLC). Glesatinib is being evaluated in a Phase 1b study in patients with solid tumors that have genetic alterations in MET or AXL genes. The Phase 2 trial in NSCLC patients with MET genetic alterations is underway to confirm and extend the data that supports the clinical benefit of Glesatinib in patients with driver mutations in MET. Genetic alterations in these targets have been implicated as drivers of tumor growth and disease progression in NSCLC, gastroesophageal cancer and other solid tumors. MET and Axl are also implicated as drivers of tumor progression in patients whose tumors have become resistant to EGFR inhibitors. Therefore, Mirati believes that the combination of Glesatinib with an EGFR inhibitor could potentially treat patients who have become resistant to agents targeting EGFR. Mirati retains worldwide rights to Glesatinib.
Overview

Glesatinib hydrochloride, also known as MGCD265, is an investigational compound primarily classified as a spectrum selective tyrosine kinase inhibitor. It is designed for the treatment of non-small cell lung cancer, particularly in patients with genetic alterations of the mesenchymal epithelial transition factor (MET) and AXL receptor tyrosine kinases. Glesatinib is currently undergoing clinical trials, particularly Phase II, to evaluate its efficacy and safety in treating advanced solid tumors associated with MET aberrations .

Source and Classification

Glesatinib hydrochloride is synthesized as a salt form to enhance its solubility and stability in aqueous solutions. This compound falls under the category of antineoplastic agents, specifically targeting receptor tyrosine kinases involved in tumorigenesis. Its primary mechanism involves inhibiting the activity of MET and AXL, which are implicated in various malignancies, including non-small cell lung cancer .

Synthesis Analysis

Methods and Technical Details

The synthesis of glesatinib hydrochloride involves several steps, focusing on optimizing formulations to enhance bioavailability and stability. Key methods include:

  • Salt Formation: Converting glesatinib into its hydrochloride form improves solubility, which is crucial for oral administration.
  • Micronization Techniques: Different formulations such as unmicronized, micronized, and spray-dried dispersions are employed to increase the surface area of the drug, enhancing absorption rates .

The synthesis process must ensure high purity levels and consistent particle size distribution to achieve optimal pharmacokinetic profiles.

Molecular Structure Analysis

Structure and Data

Glesatinib hydrochloride has a complex molecular structure characterized by the following details:

  • Chemical Formula: C31H27F2N5O3S2C_{31}H_{27}F_{2}N_{5}O_{3}S_{2}
  • Molar Mass: 619.71gmol1619.71\,g\cdot mol^{-1}

The structure features multiple functional groups that contribute to its activity as a tyrosine kinase inhibitor. The presence of fluorine atoms enhances its potency against target kinases .

Chemical Reactions Analysis

Reactions and Technical Details

Glesatinib undergoes various chemical reactions that are crucial for its activity:

  • Inhibition Mechanism: The compound binds to the ATP-binding site of MET and AXL receptors, preventing their phosphorylation and subsequent signaling pathways that lead to tumor growth.
  • Metabolic Pathways: Studies indicate that glesatinib is metabolized primarily in the liver through cytochrome P450 enzymes, which can affect its efficacy and safety profile in patients .

Understanding these reactions is essential for predicting drug interactions and optimizing therapeutic regimens.

Mechanism of Action

Process and Data

Glesatinib exerts its therapeutic effects by selectively inhibiting MET and AXL signaling pathways. The mechanism involves:

  1. Binding Affinity: Glesatinib demonstrates high binding affinity for the active sites of MET and AXL.
  2. Signal Transduction Inhibition: By blocking these receptors, glesatinib disrupts downstream signaling cascades that promote cell proliferation and survival in cancer cells.
  3. Clinical Observations: In clinical trials, glesatinib has shown promising antitumor activity in patients with specific MET alterations, particularly in non-small cell lung cancer .
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Glesatinib hydrochloride typically appears as a white to off-white powder.
  • Solubility: Enhanced solubility due to its hydrochloride form facilitates oral administration.

Chemical Properties

  • Stability: The hydrochloride salt form improves stability under physiological conditions.
  • pH Sensitivity: The compound's solubility may vary with pH levels, which is a critical factor during formulation development .
Applications

Scientific Uses

Glesatinib hydrochloride is primarily investigated for its potential applications in oncology:

  • Non-Small Cell Lung Cancer Treatment: Targeting patients with specific genetic alterations (e.g., MET exon 14 mutations) has shown improved response rates.
  • Combination Therapies: Ongoing studies are exploring its efficacy when combined with other agents like erlotinib or docetaxel to enhance therapeutic outcomes in advanced solid tumors .

The ongoing research aims to establish glesatinib's role as a cornerstone treatment option for patients with specific oncogenic drivers related to MET signaling pathways.

Properties

Product Name

Glesatinib hydrochloride

IUPAC Name

N-[[3-fluoro-4-[2-[5-[(2-methoxyethylamino)methyl]pyridin-2-yl]thieno[3,2-b]pyridin-7-yl]oxyphenyl]carbamothioyl]-2-(4-fluorophenyl)acetamide;hydrochloride

Molecular Formula

C31H28ClF2N5O3S2

Molecular Weight

656.2 g/mol

InChI

InChI=1S/C31H27F2N5O3S2.ClH/c1-40-13-12-34-17-20-4-8-24(36-18-20)28-16-25-30(43-28)27(10-11-35-25)41-26-9-7-22(15-23(26)33)37-31(42)38-29(39)14-19-2-5-21(32)6-3-19;/h2-11,15-16,18,34H,12-14,17H2,1H3,(H2,37,38,39,42);1H

InChI Key

TUVXGVPWXBWWEP-UHFFFAOYSA-N

SMILES

COCCNCC1=CN=C(C=C1)C2=CC3=NC=CC(=C3S2)OC4=C(C=C(C=C4)NC(=S)NC(=O)CC5=CC=C(C=C5)F)F.Cl

Canonical SMILES

COCCNCC1=CN=C(C=C1)C2=CC3=NC=CC(=C3S2)OC4=C(C=C(C=C4)NC(=S)NC(=O)CC5=CC=C(C=C5)F)F.Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.